

Measuring Gastrotropin (FABP6) Levels in Tissue Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: *gastrotropin*

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Introduction

Gastrotropin, also known as Fatty Acid-Binding Protein 6 (FABP6) or Ileal Lipid-Binding Protein (ILBP), is a small cytoplasmic protein crucial for the intracellular transport of bile acids, particularly in the ileum.[1][2] Its involvement in bile acid homeostasis and lipid metabolism has implicated it in various physiological and pathological processes, including metabolic disorders and certain cancers.[1][3] Accurate measurement of **gastrotropin** levels in tissue samples is therefore essential for advancing research and therapeutic development in these areas.

These application notes provide detailed protocols for the quantification and localization of **gastrotropin** in tissue samples using Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunohistochemistry (IHC).

Data Presentation: Quantitative Analysis of Gastrotropin

Quantitative data from techniques such as ELISA should be summarized for clear comparison. Below is a sample data table structure.

Table 1: **Gastrotropin** (FABP6) Concentration in Human Tissue Homogenates as Determined by ELISA

Tissue Sample ID	Tissue Type	Total Protein (mg/mL)	Gastrotropin (ng/mL)	Gastrotropin/Total Protein (ng/mg)
Sample 001	Ileum	2.5	15.2	6.08
Sample 002	Jejunum	2.8	8.4	3.00
Sample 003	Colon	3.1	4.1	1.32
Sample 004	Liver	4.5	1.5	0.33

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Gastrotropin Quantification

ELISA provides a sensitive method for quantifying **gastrotropin** in tissue homogenates. Commercially available ELISA kits are the recommended starting point.

Principle: A sandwich ELISA format is commonly used. A capture antibody specific for **gastrotropin** is coated onto a microplate. The tissue homogenate is added, and **gastrotropin** binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by an enzyme-conjugated streptavidin. A substrate is then added, and the resulting colorimetric change is proportional to the amount of **gastrotropin** present.

Materials:

- Human **Gastrotropin** (FABP6) ELISA Kit (various suppliers available)
- Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
- Tissue homogenizer
- Microplate reader

Protocol:

- Tissue Homogenate Preparation:
 - Excise tissue of interest on ice.
 - Rinse with ice-cold PBS to remove excess blood.
 - Weigh the tissue and add 5-10 volumes of ice-cold homogenization buffer.
 - Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.
 - Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
 - Collect the supernatant (tissue lysate) and determine the total protein concentration using a suitable assay (e.g., BCA assay).
 - Store the lysate at -80°C if not used immediately.
- ELISA Procedure:
 - Follow the specific instructions provided with the commercial ELISA kit. A general workflow is as follows:
 - Prepare standards and samples as per the kit's instructions. This may involve diluting the tissue lysate.
 - Add standards and samples to the appropriate wells of the antibody-coated microplate.
 - Incubate as recommended (typically 1-2 hours at 37°C).
 - Wash the plate multiple times with the provided wash buffer.
 - Add the detection antibody and incubate.
 - Wash the plate.
 - Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

- Wash the plate.
- Add the substrate solution and incubate in the dark.
- Add the stop solution.
- Read the absorbance at the recommended wavelength (e.g., 450 nm) within 15 minutes.
- Data Analysis:
 - Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
 - Use the standard curve to determine the concentration of **gastrotropin** in the samples.
 - Normalize the **gastrotropin** concentration to the total protein concentration of the tissue lysate (expressed as ng of **gastrotropin** per mg of total protein).

Table 2: Commercially Available Human **Gastrotropin** (FABP6) ELISA Kits

Supplier	Catalog Number	Sensitivity	Detection Range	Sample Type
Cusabio	CSB-E08734h	0.078 ng/mL	0.312-20 ng/mL	Tissue homogenates, cell lysates, serum, plasma
Assay Genie	HUEB2290	33 pg/mL	78-5000 pg/mL	Tissue homogenates, serum, plasma, cell culture supernates
Krishgen Biosystems	KRI4231	0.05 ng/ml	0.156 – 10 ng/ml	Serum, plasma, cell culture supernatant, tissue homogenates
Thomas Scientific	C1R7C27	26.9 pg/mL	62.5 - 4000 pg/mL	serum, plasma, tissue homogenates and other biological fluids

Western Blotting for Gastrotropin Detection

Western blotting allows for the detection and semi-quantitative analysis of **gastrotropin** in tissue lysates, providing information on protein size and relative abundance.

Protocol:

- Protein Extraction: Prepare tissue lysates as described in the ELISA protocol.
- SDS-PAGE:
 - Mix the tissue lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

- Load 20-40 µg of total protein per lane onto a polyacrylamide gel (e.g., 12-15%).
- Run the gel until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunodetection:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against **gastrotropin** (FABP6) overnight at 4°C. Recommended dilutions should be optimized but can start at 1:1000.[4]
 - Wash the membrane three times with TBST for 5-10 minutes each.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

Table 3: Recommended Primary Antibodies for **Gastrotropin** (FABP6) Western Blotting

Supplier	Catalog Number	Host	Type	Recommended Dilution
R&D Systems	AF3880	Goat	Polyclonal	0.1 µg/mL
Thermo Fisher Scientific	PA5-95142	Rabbit	Polyclonal	1:500 - 1:1000
Proteintech	13781-1-AP	Rabbit	Polyclonal	1:500 - 1:2000
Elabscience	E-AB-11208	Rabbit	Polyclonal	1:500 - 1:2000

Immunohistochemistry (IHC) for **Gastrotropin**

Localization

IHC allows for the visualization of **gastrotropin** expression and its subcellular localization within the tissue architecture.

Protocol for Paraffin-Embedded Tissues:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2-3 changes, 5 minutes each).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3-5 minutes each).
 - Rinse in distilled water.[\[6\]](#)[\[7\]](#)
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker, water bath, or microwave.[\[8\]](#) Cool slides for 20-30 minutes.
- Staining:
 - Block endogenous peroxidase activity with 3% H₂O₂ for 10-15 minutes.
 - Wash with PBS or TBS.
 - Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
 - Incubate with the primary anti-**gastrotropin** (FABP6) antibody overnight at 4°C.[\[9\]](#)
Recommended dilutions should be optimized, starting at 1:200 to 1:1000.[\[4\]](#)[\[10\]](#)
 - Wash with PBS or TBS.
 - Incubate with a biotinylated secondary antibody for 1 hour.
 - Wash with PBS or TBS.

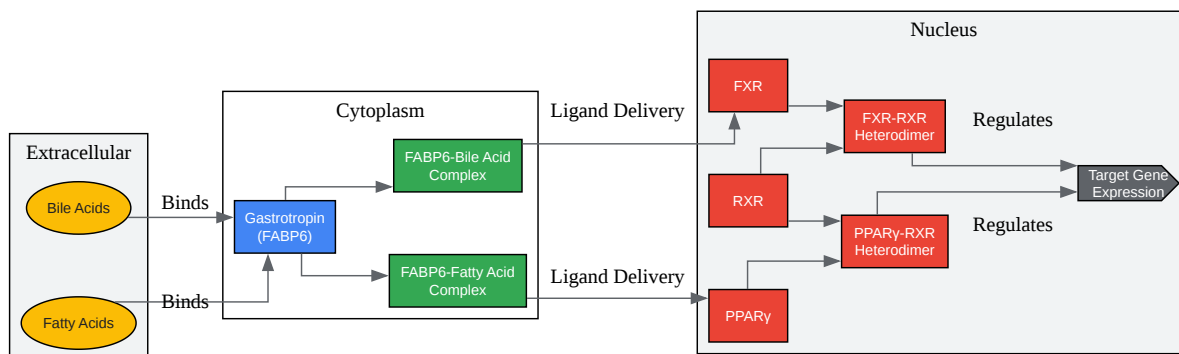
- Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
- Wash with PBS or TBS.
- Develop the color with a chromogen substrate such as DAB.
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.

Table 4: Recommended Primary Antibodies for **Gastrotropin** (FABP6) Immunohistochemistry

Supplier	Catalog Number	Host	Type	Recommended Dilution
Thermo Fisher Scientific	PA5-95142	Rabbit	Polyclonal	1:50 - 1:100
Proteintech	13781-1-AP	Rabbit	Polyclonal	1:500 - 1:1000
DLdevelop	DL98101A	Rabbit	Polyclonal	1:50 - 1:200

Mandatory Visualizations

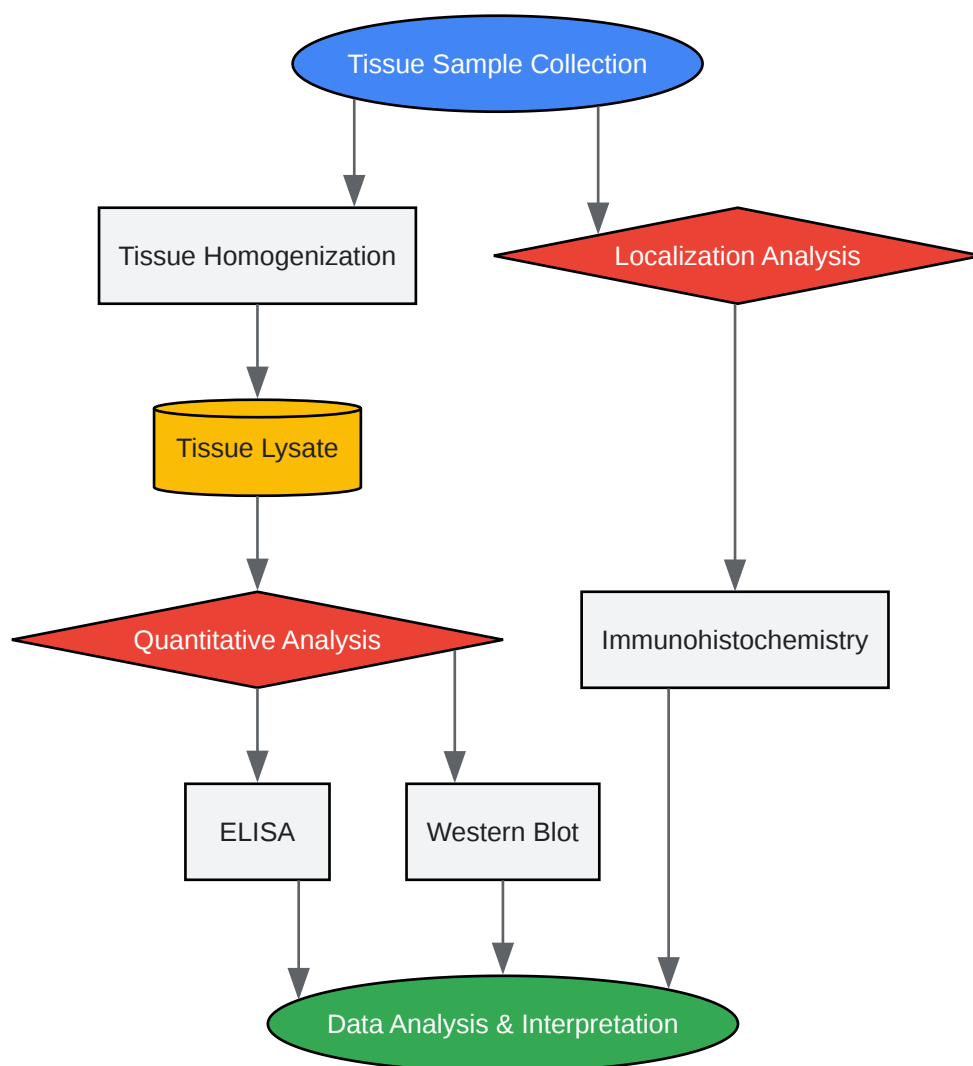
Signaling Pathway of Gastrotropin (FABP6)



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Caption: **Gastrotropin** (FABP6) binds to bile and fatty acids, facilitating their transport to nuclear receptors.

Experimental Workflow for **Gastrotropin** Measurement in Tissue



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Caption: Workflow for the quantitative and localization analysis of **gastrotropin** in tissue samples.

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